2-Methyl-3-oxobutan-2-yl thiocyanate

Description

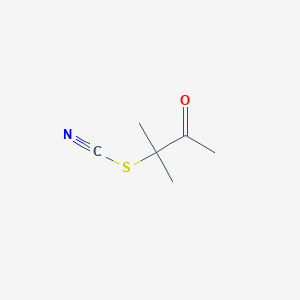

2-Methyl-3-oxobutan-2-yl thiocyanate is a thiocyanate derivative featuring a branched ketone backbone (3-oxobutan-2-yl) substituted with a methyl group and a thiocyanate (-SCN) functional group. Thiocyanates are known for their versatility in organic synthesis, coordination chemistry, and biochemical applications due to the reactivity of the -SCN group . The ketone moiety in the structure may enhance its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions, similar to other oxo-containing thiocyanate derivatives .

Properties

CAS No. |

85829-79-4 |

|---|---|

Molecular Formula |

C6H9NOS |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(2-methyl-3-oxobutan-2-yl) thiocyanate |

InChI |

InChI=1S/C6H9NOS/c1-5(8)6(2,3)9-4-7/h1-3H3 |

InChI Key |

IRKPTVMKHBIMGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of Thiocyanate-Containing Compounds

*Hypothetical molecular weight calculated based on structural formula.

Research Findings and Limitations

- Antibody Avidity : Ammonium thiocyanate’s role in quantifying antibody avidity (linear correlation: r = -0.88) suggests that organic thiocyanates like this compound could be tailored for similar biochemical studies .

- Thermodynamic Properties : Sodium thiocyanate’s use in refrigeration highlights the importance of -SCN’s solubility and thermal stability, which may vary in organic thiocyanates due to structural bulk .

- Synthetic Utility : Thiadiazole derivatives (e.g., 7h) demonstrate the -SCN group’s versatility in forming heterocycles, a reactivity likely shared by the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.